Patent-Defined Synthetic Role: 2-Bromo Intermediate as Exclusive PDE9 Inhibitor Precursor vs. Non-Halogenated Scaffold
Pfizer's WO 2014/007924 A1 patent explicitly identifies 2-bromo-5H-cyclopenta[b]pyridin-7(6H)-one as a required intermediate for synthesizing a series of PDE9 inhibitor compounds claimed for treating Alzheimer's disease and other neurodegenerative disorders [1]. The patent procedure uses the 2-bromo substituent as a coupling handle; the non-halogenated parent scaffold (CAS 31170-78-2) cannot participate in this synthetic sequence without additional halogenation steps. This establishes a direct, patent-validated differentiation: the 2-bromo compound is a ready-to-use intermediate, whereas the non-halogenated analog requires additional synthetic investment.
| Evidence Dimension | Synthetic readiness for PDE9 inhibitor preparation |
|---|---|
| Target Compound Data | Direct coupling via C2 bromine; 0 additional halogenation steps required |
| Comparator Or Baseline | 5H-cyclopenta[b]pyridin-7(6H)-one (CAS 31170-78-2); non-halogenated parent scaffold |
| Quantified Difference | Target compound: ready-to-couple intermediate. Comparator: requires separate bromination step (estimated +1 synthetic step) |
| Conditions | Pfizer patent WO 2014/007924 A1; cross-coupling with aryl/heteroaryl boronic acids or amines |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting PDE9, this compound is the patent-specified intermediate—substitution with the non-halogenated scaffold necessitates additional synthesis and may introduce regulatory divergence from established patent procedures.
- [1] Verhoest, P.R., et al. (Pfizer Inc.). WO 2014/007924 A1 (Novel Bicyclic Pyridinones). World Intellectual Property Organization, International Publication Date: 9 January 2014. View Source
